Direct 5-LO Enzyme Inhibition vs. FLAP-Dependent Mechanism
L-656224 is a direct inhibitor of the 5-LO enzyme, exhibiting an IC50 of 400 nM (4 × 10⁻⁷ M) on human leukocyte 5-LO [1]. In contrast, MK-886 and MK-0591 inhibit leukotriene synthesis primarily by binding FLAP, a protein essential for 5-LO activation. MK-0591 shows an IC50 of 1.6 nM in a FLAP binding assay but has no direct effect on rat 5-LO enzyme activity [2]. MK-886 inhibits FLAP with an IC50 of 30 nM and exhibits an IC50 of 2.5 nM for leukotriene biosynthesis in human PMNs .
| Evidence Dimension | Primary molecular target and inhibitory potency |
|---|---|
| Target Compound Data | Direct 5-LO inhibition: IC50 = 400 nM (human leukocyte 5-LO) |
| Comparator Or Baseline | MK-0591: FLAP binding IC50 = 1.6 nM; no direct 5-LO inhibition. MK-886: FLAP inhibition IC50 = 30 nM; leukotriene biosynthesis IC50 = 2.5 nM (human PMN) |
| Quantified Difference | L-656224 directly targets the 5-LO enzyme; MK-886/MK-0591 target FLAP upstream of 5-LO activation. |
| Conditions | Human leukocyte 5-LO assay for L-656224 [1]; FLAP binding assay for MK-0591 [2]; FLAP inhibition and human PMN assay for MK-886 |
Why This Matters
Direct 5-LO inhibition versus FLAP antagonism offers orthogonal mechanisms for dissecting the leukotriene pathway; selecting L-656224 over FLAP inhibitors ensures the observed phenotype results from direct catalytic blockade rather than disruption of the 5-LO/FLAP protein-protein interaction.
- [1] Belanger P, et al. Can J Physiol Pharmacol. 1987;65(12):2441-8. View Source
- [2] Brideau C, Chan C, Charleson S, et al. Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. Can J Physiol Pharmacol. 1992;70(6):799-807. View Source
